molecular formula C22H26N4O2S B11248870 1,1'-[6-(4-cyclohexylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-cyclohexylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248870
M. Wt: 410.5 g/mol
InChI Key: RIVVSKNZZWCTCL-UHFFFAOYSA-N
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Description

1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a triazolothiadiazine core. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-cyclohexylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H26N4O2S/c1-4-19-23-24-22-26(19)25(15(3)28)20(21(29-22)14(2)27)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h10-13,16H,4-9H2,1-3H3

InChI Key

RIVVSKNZZWCTCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C4CCCCC4)C(=O)C

Origin of Product

United States

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